molecular formula C7BrF15Zn B14890050 PerfluoroheptylZinc bromide

PerfluoroheptylZinc bromide

Cat. No.: B14890050
M. Wt: 514.3 g/mol
InChI Key: AHUSSXHAUNFNGN-UHFFFAOYSA-M
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Description

PerfluoroheptylZinc bromide is an organozinc compound characterized by the presence of a perfluoroalkyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

PerfluoroheptylZinc bromide can be synthesized through the reaction of perfluoroheptyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C7F15Br+ZnC7F15ZnBr\text{C}_7\text{F}_{15}\text{Br} + \text{Zn} \rightarrow \text{C}_7\text{F}_{15}\text{ZnBr} C7​F15​Br+Zn→C7​F15​ZnBr

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

PerfluoroheptylZinc bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded organic compound.

Scientific Research Applications

Chemistry

In chemistry, PerfluoroheptylZinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stability and reactivity make it a valuable tool for synthesizing complex organic molecules.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which PerfluoroheptylZinc bromide exerts its effects involves the formation of reactive intermediates during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalytic cycles of coupling reactions, where the zinc center helps in the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctyl bromide: Similar in structure but lacks the zinc atom, making it less versatile in coupling reactions.

    Perfluoroalkyl iodides: These compounds have similar perfluoroalkyl chains but different halogen atoms, affecting their reactivity and applications.

Uniqueness

PerfluoroheptylZinc bromide is unique due to the presence of both a perfluoroalkyl group and a zinc-bromide bond. This combination imparts high stability and reactivity, making it particularly useful in synthetic organic chemistry for forming carbon-carbon bonds efficiently.

Properties

Molecular Formula

C7BrF15Zn

Molecular Weight

514.3 g/mol

IUPAC Name

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane

InChI

InChI=1S/C7F15.BrH.Zn/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22;;/h;1H;/q-1;;+2/p-1

InChI Key

AHUSSXHAUNFNGN-UHFFFAOYSA-M

Canonical SMILES

[C-](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br

Origin of Product

United States

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